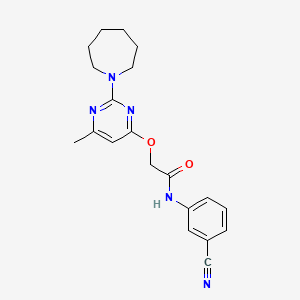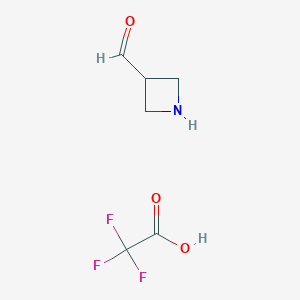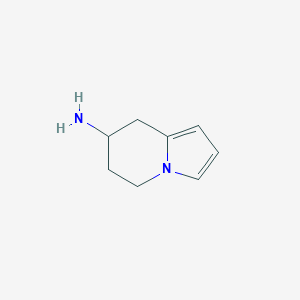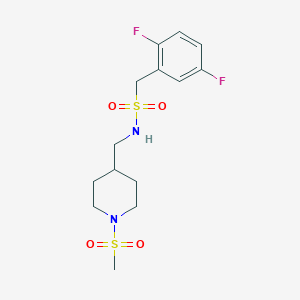
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).
Mechanism of Action
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide selectively inhibits the mutant EGFR kinase activity, which is responsible for the growth and survival of cancer cells. It does not inhibit the wild-type EGFR kinase activity, which is essential for normal cell growth and survival. 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide irreversibly binds to the mutant EGFR kinase domain, leading to inhibition of downstream signaling pathways and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide include inhibition of EGFR signaling, induction of apoptosis in cancer cells, and inhibition of tumor growth. 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and good tissue penetration.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide for lab experiments is its high selectivity for mutant EGFR kinase activity, which allows for specific targeting of cancer cells while sparing normal cells. However, one limitation of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide is the potential for the development of resistance over time, which may limit its long-term efficacy.
Future Directions
There are several future directions for the development of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide. One potential direction is the combination of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide with other targeted therapies or immunotherapies to enhance its efficacy. Another direction is the development of second-generation EGFR TKIs that can overcome resistance to 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide. Finally, the identification of predictive biomarkers that can identify patients who are most likely to benefit from 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide may also be an important area of future research.
In conclusion, 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide is a promising third-generation EGFR TKI that has shown significant efficacy in the treatment of NSCLC. Its high selectivity for mutant EGFR kinase activity and favorable safety profile make it a promising candidate for further development and clinical use.
Synthesis Methods
The synthesis of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide involves the reaction of 2-chloro-6-methylpyrimidine-4-amine with 1-azepan-1-yl-2-hydroxyethanone to form 2-(azepan-1-yl)-6-methylpyrimidin-4-ol. The resulting compound is then reacted with 3-cyanophenylacetic acid to form the final product, 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide.
Scientific Research Applications
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown significant efficacy in patients with NSCLC that carry the T790M EGFR mutation, which is known to confer resistance to first-generation EGFR TKIs. 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide has also been shown to have a favorable safety profile and is well-tolerated by patients.
properties
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(3-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-15-11-19(24-20(22-15)25-9-4-2-3-5-10-25)27-14-18(26)23-17-8-6-7-16(12-17)13-21/h6-8,11-12H,2-5,9-10,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPLAOIGLITBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-cyanophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2513255.png)



![5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)


![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2513268.png)
![4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2513269.png)

![[1-(4-Fluorophenyl)cyclopropyl]-(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B2513272.png)

![2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2513274.png)